molecular formula C10H11ClFN3 B2520589 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride CAS No. 2174002-35-6

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2520589
CAS No.: 2174002-35-6
M. Wt: 227.67
InChI Key: IOKRMNYQSDOBPO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole-based compound featuring a 2-fluorophenyl substituent at position 1, a methyl group at position 5, and an amine group at position 3, forming a hydrochloride salt. The molecular formula is C₁₀H₁₁ClFN₃, with a molecular weight of 227.67 g/mol (calculated). The fluorine atom at the ortho position of the phenyl ring enhances electronic effects, while the hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c1-7-6-10(12)13-14(7)9-5-3-2-4-8(9)11;/h2-6H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKRMNYQSDOBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride typically involves the reaction of 2-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the introduction of the amine group and the formation of the hydrochloride salt. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceutical agents. It plays a crucial role in the development of anti-inflammatory and analgesic drugs . Research indicates that derivatives of pyrazole compounds exhibit significant activity against cyclooxygenase enzymes (COX-1 and COX-2), which are vital in the inflammatory process. Studies have shown that modifications to the pyrazole structure can enhance therapeutic efficacy while minimizing side effects .

Biological Research

Understanding Disease Mechanisms
In biological research, 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is employed to investigate specific biological pathways and mechanisms. Its ability to interact with various biological targets aids researchers in understanding complex disease processes and identifying potential therapeutic targets. For instance, studies exploring its antioxidant properties have shown promising results in mitigating oxidative stress-related damage in cells .

Material Science

Advanced Materials Development
The unique chemical structure of this compound allows it to be used in the creation of advanced materials, including polymers and coatings. Its properties make it suitable for applications that require enhanced durability and resistance to environmental factors. Research into its polymerization behavior has led to the development of materials with superior mechanical properties .

Agricultural Chemistry

Agrochemical Development
In agricultural chemistry, 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is being explored for its potential in developing agrochemicals aimed at enhancing crop protection and yield. Its efficacy against pests and diseases makes it a candidate for sustainable agricultural practices. Studies suggest that compounds with pyrazole structures can improve the effectiveness of existing agrochemicals while reducing environmental impact .

Diagnostic Tools

Formulation of Diagnostic Agents
The compound can also be utilized in the formulation of diagnostic agents, particularly for improving the accuracy and efficiency of medical imaging techniques. Its chemical properties allow it to be integrated into imaging agents that enhance contrast and resolution in various imaging modalities .

Data Table: Summary of Applications

Application Area Description Key Findings/Examples
Pharmaceutical DevelopmentIntermediate for anti-inflammatory and analgesic drugsEnhances COX inhibition; potential for reduced side effects .
Biological ResearchStudy of biological pathways and disease mechanismsExhibits antioxidant properties; aids in understanding oxidative stress .
Material ScienceDevelopment of advanced materials such as polymers and coatingsImproved mechanical properties through polymerization studies .
Agricultural ChemistryDevelopment of agrochemicals for crop protectionPotential to enhance efficacy of existing pesticides while being environmentally friendly .
Diagnostic ToolsFormulation of agents for medical imagingImproves contrast in imaging techniques .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride 2-Fluorophenyl (1), Methyl (5), Amine (3) C₁₀H₁₁ClFN₃ 227.67 Enhanced solubility (HCl salt), potential pharmaceutical use
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine 2-Chlorophenylmethyl (1), Methyl (5) C₁₁H₁₂ClN₃ 221.69 Chlorine substitution; agrochemical intermediate
1-(2-Bromophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride 2-Bromophenyl (1), Methyl (5) C₁₀H₁₁BrClN₃ 288.57 Bulkier bromine substituent; unknown application
1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride 2-Fluorophenyl (1), Ethanamine (4) C₁₁H₁₃ClFN₃ 257.70 Positional isomerism (amine at 4 vs. 3); research chemical
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Dichloro-CF₃ phenyl (1), CF₃-SO (4) C₁₂H₄Cl₂F₆N₄OS 437.15 Broad-spectrum insecticide

Biological Activity

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structure, which includes a fluorophenyl group and a pyrazole ring, contributing to its reactivity and interaction with biological targets.

  • IUPAC Name : 1-(2-fluorophenyl)-5-methylpyrazol-3-amine; hydrochloride
  • CAS Number : 1172771-12-8
  • Molecular Formula : C10H11ClFN3
  • Molecular Weight : 229.67 g/mol

Synthetic Routes

The synthesis of this compound generally involves the reaction of 2-fluoroaniline with ethyl acetoacetate, followed by cyclization to form the pyrazole ring and subsequent amine group introduction. This process can be optimized through various conditions to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride, exhibit significant anticancer activity. For instance, research has demonstrated that certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing new cancer therapies targeting the cytoskeleton .

Case Study: Tubulin Inhibition

A derivative similar to 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride was shown to have IC50 values ranging from 0.08 to 12.07 µM against various cancer cell lines. It was identified as a potent inhibitor of tubulin polymerization, suggesting a promising pathway for anticancer drug development .

Compound IC50 (µM) Target
Derivative A0.08 - 12.07Tubulin
Derivative B>50Non-cancerous cells

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Certain pyrazole derivatives have been found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha, demonstrating their potential in treating inflammatory diseases .

The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors, modulating their activity. The fluorophenyl group enhances binding affinity to these targets, which is critical for their therapeutic efficacy.

Medicinal Chemistry Applications

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride serves as a valuable building block in medicinal chemistry, paving the way for synthesizing more complex molecules with enhanced biological activity. Its potential applications extend beyond oncology into areas such as antimicrobial and anti-inflammatory therapies .

Summary of Biological Activities

Activity Type Description
AnticancerInhibits tubulin polymerization
Anti-inflammatoryReduces TNF-alpha release
AntimicrobialPotential activity against various pathogens

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) of pyrazole derivatives like 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride. By modifying substituents on the pyrazole ring or fluorophenyl group, researchers hope to enhance potency and selectivity against specific biological targets while minimizing toxicity to healthy cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine hydrochloride with high purity?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated ketones or aldehydes under controlled conditions. For example:

  • Key Steps :
    • Reflux with hydrazine hydrate in the presence of a catalyst (e.g., piperidine) to form the pyrazole core .
    • Salt formation via treatment with HCl to yield the hydrochloride salt, followed by recrystallization from methanol or ethanol for purification .
  • Optimization : Maintain pH stability during salt formation to avoid decomposition. Monitor reaction progress using TLC or HPLC.

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the fluorophenyl and methyl group positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms the hydrochloride salt structure (e.g., bond angles and packing motifs) .

Advanced: How do the positions of fluorine substituents on the phenyl ring influence the compound's reactivity and biological activity?

Answer:
Fluorine positioning alters electronic and steric properties, impacting both chemical behavior and bioactivity:

Compound SubstituentsKey EffectsEvidence Source
2-Fluorophenyl (target compound)Enhanced metabolic stability due to reduced electron density at the ortho position .
2,6-Difluorophenyl (analog)Increased antimicrobial activity from synergistic halogen effects .
4-Fluorophenyl (analog)Lower enzyme affinity due to altered π-π stacking interactions .

Methodological Tip : Use density functional theory (DFT) to model substituent effects on charge distribution .

Advanced: What strategies can be employed to optimize reaction yields when introducing the 2-fluorophenyl group during synthesis?

Answer:

  • Temperature Control : Maintain reflux temperatures (80–100°C) to ensure complete cyclization without side reactions .
  • Catalyst Selection : Piperidine or acetic acid can accelerate hydrazine-mediated cyclization .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization to isolate the pure hydrochloride salt .

Advanced: How can contradictory data regarding enzyme inhibition efficacy among structurally similar pyrazole derivatives be systematically analyzed?

Answer:
Resolve discrepancies through:

  • Structural-Activity Relationship (SAR) Studies : Compare substituent effects using analogs from and (e.g., fluorine vs. chlorine substituents) .
  • Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of reported bioactivity differences .

Basic: What safety precautions are necessary when handling this compound during laboratory experiments?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational chemistry approaches are suitable for predicting the binding affinity of this compound to target enzymes?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with the fluorophenyl group) .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) under physiological conditions .

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